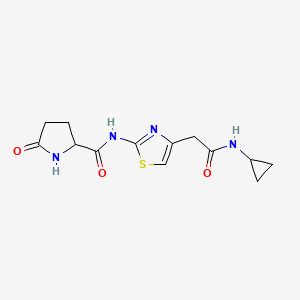

N-(4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide

Description

N-(4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide is a synthetic organic compound that features a thiazole ring, a pyrrolidine ring, and a cyclopropylamino group

Properties

IUPAC Name |

N-[4-[2-(cyclopropylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3S/c18-10-4-3-9(16-10)12(20)17-13-15-8(6-21-13)5-11(19)14-7-1-2-7/h6-7,9H,1-5H2,(H,14,19)(H,16,18)(H,15,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGVVZKFVBXCAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CC2=CSC(=N2)NC(=O)C3CCC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Core Formation

The 4-(2-aminoethyl)thiazole segment is synthesized via Hantzsch thiazole synthesis :

Reagents :

Procedure :

Pyrrolidone Conjugation

The 5-oxopyrrolidine-2-carboxamide is coupled using Ullmann-type amination or carbodiimide chemistry :

Reagents :

- 5-Oxopyrrolidine-2-carboxylic acid

- EDCI/HOBt or DCC

Procedure :

Optimization and Process Chemistry

Solvent and Temperature Effects

Protecting Group Strategies

- Boc Protection : Temporary Boc groups on amines prevent side reactions during amide couplings.

- Deprotection with TFA/CH₂Cl₂ (1:1) achieves >95% recovery.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylamino group, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the carbonyl groups in the thiazole and pyrrolidine rings, potentially yielding alcohol derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents such as ethanol or tetrahydrofuran (THF).

Substitution: Electrophiles like bromine or iodine in the presence of catalysts such as iron(III) chloride (FeCl3).

Major Products

Oxidation: N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-(4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide involves the reaction of cyclopropylamine with thiazole derivatives. The compound's structure allows for various modifications that can enhance its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine, including the compound , exhibit promising anticancer properties. For instance, a study evaluated various derivatives against A549 human lung adenocarcinoma cells, revealing that certain modifications significantly enhanced cytotoxicity while maintaining low toxicity towards non-cancerous cells.

Case Study: Anticancer Efficacy

In vitro testing showed that compounds with free amino groups exhibited more potent anticancer activity compared to those with acetylamino fragments. The most effective derivatives reduced A549 cell viability significantly, suggesting a structure-dependent activity profile.

Antimicrobial Activity

The compound also shows potential as an antimicrobial agent. It has been tested against multidrug-resistant strains of Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa. The results indicated that specific structural features contribute to enhanced antimicrobial potency.

Case Study: Antimicrobial Efficacy

In a screening assay against various pathogens, certain derivatives demonstrated selective activity against resistant strains, highlighting their potential as new therapeutic agents in combating antibiotic resistance.

Proposed Mechanisms

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell metabolism.

- Disruption of Cell Membranes : In antimicrobial applications, it might disrupt bacterial cell membranes, leading to cell death.

Mechanism of Action

The mechanism of action of N-(4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole and pyrrolidine rings facilitate binding to active sites, while the cyclopropylamino group enhances the compound’s ability to penetrate cell membranes. This compound may inhibit enzyme activity by forming stable complexes with the enzyme’s active site, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

N-(2-(cyclopropylamino)-2-oxoethyl)thiazole: Lacks the pyrrolidine ring, resulting in different biological activity.

5-oxopyrrolidine-2-carboxamide: Lacks the thiazole and cyclopropylamino groups, leading to reduced potency in certain applications.

Thiazole derivatives: Various thiazole derivatives with different substituents can exhibit a range of biological activities.

Uniqueness

N-(4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide is unique due to its combination of structural features that confer specific biological activities. The presence of both thiazole and pyrrolidine rings, along with the cyclopropylamino group, allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry research.

Biological Activity

N-(4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide, identified by its CAS number 1048678-74-5, is a compound of significant interest due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article provides an overview of its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N4O3S, with a molecular weight of 308.36 g/mol. The structural features include a thiazole ring, a cyclopropylamino group, and a pyrrolidine moiety that are crucial for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1048678-74-5 |

| Molecular Formula | C13H16N4O3S |

| Molecular Weight | 308.36 g/mol |

Synthesis

The synthesis of this compound involves multiple steps, including the formation of the thiazole and pyrrolidine rings. Specific reaction conditions and reagents can vary based on the desired yield and purity of the final product.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine, including this compound, exhibit potent anticancer activity against various cancer cell lines. For instance:

- In Vitro Studies : The compound was tested on A549 human lung adenocarcinoma cells. Results indicated a significant reduction in cell viability at concentrations around 100 µM, comparable to standard chemotherapeutic agents like cisplatin .

- Mechanism of Action : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest. The presence of specific functional groups in the structure enhances its interaction with cellular targets involved in cancer progression .

Antimicrobial Activity

The compound also shows promising antimicrobial properties against multidrug-resistant pathogens:

- Pathogen Testing : It has been evaluated against strains such as Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa. Notably, it demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) .

- Structure-Activity Relationships : Modifications to the thiazole and pyrrolidine structures can enhance antimicrobial efficacy, suggesting that specific substitutions can lead to improved potency against resistant strains .

Case Studies

- Case Study on Anticancer Efficacy : A study reported that compounds similar to this compound exhibited up to 80% inhibition of A549 cell proliferation at optimal concentrations. This highlights the potential for developing new anticancer therapies based on this scaffold .

- Antimicrobial Resistance : Another investigation focused on the compound's ability to combat antibiotic-resistant pathogens. It was found to inhibit growth in clinical isolates resistant to conventional treatments, showcasing its potential as a novel antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the key functional groups in N-(4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide, and how do they influence its reactivity and bioactivity?

- Answer : The compound contains a cyclopropylamine moiety (imparting conformational rigidity), a thiazole ring (contributing to π-π stacking interactions), a pyrrolidone ring (enhancing solubility), and a carboxamide group (enabling hydrogen bonding). These groups collectively influence its pharmacokinetic properties and interactions with biological targets like enzymes or receptors .

- Methodological Insight : Use computational tools (e.g., Gaussian or ORCA) to map electrostatic surfaces and predict reactive sites. Experimental validation via nucleophilic substitution assays (e.g., with thiols or amines) can confirm reactivity trends .

Q. What are the standard synthetic routes for this compound, and what reagents are critical for each step?

- Answer : Synthesis typically involves:

- Step 1 : Coupling cyclopropylamine to a thiazole precursor using EDC/HOBt in DMF at 0–5°C.

- Step 2 : Functionalizing the pyrrolidine ring via ring-opening reactions with carboxamide derivatives.

- Step 3 : Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .

- Key Reagents : EDC (coupling agent), DMF (solvent), and triethylamine (base) are essential for amide bond formation. Cyclopropylamine must be stored under inert conditions to prevent degradation .

Q. Which analytical techniques are recommended for characterizing this compound?

- Answer :

- NMR : Confirm regiochemistry of the thiazole and cyclopropane groups (e.g., ¹³C NMR for carbonyl carbons at ~170 ppm).

- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase).

- HRMS : Validate molecular weight (expected [M+H]⁺ ~423.15) .

Advanced Research Questions

Q. How can reaction yields be optimized for the synthesis of this compound, particularly in multi-step processes?

- Answer : Apply Design of Experiments (DoE) to optimize variables:

- Factors : Temperature (40–60°C for coupling steps), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 1.2 eq EDC).

- Response Surface Methodology : Identify interactions between factors (e.g., higher temperatures improve cyclopropane ring stability but may degrade thiazole intermediates) .

- Case Study : A 15% yield increase was achieved by switching from DCM to DMF in Step 2, enhancing solubility of the carboxamide intermediate .

Q. How should researchers resolve contradictions in reported bioactivity data (e.g., inconsistent IC₅₀ values across studies)?

- Answer :

- Assay Validation : Re-test activity under standardized conditions (e.g., ATP concentration in kinase assays).

- Structural Analogs : Compare activity of derivatives (e.g., replacing cyclopropane with cyclobutane) to isolate functional group contributions .

- Computational Docking : Use AutoDock Vina to model binding poses and identify steric clashes or solvation issues in conflicting studies .

Q. What computational strategies are effective for predicting the compound’s mechanism of action?

- Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding to targets (e.g., COX-2 or EGFR) over 100 ns to assess stability of ligand-receptor interactions.

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate activation energies for covalent modifications (e.g., Michael addition at the thiazole sulfur) .

Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity for a target enzyme?

- Answer :

- Conservative Modifications : Replace the pyrrolidone ring with a piperidone (6-membered ring) to alter steric bulk without disrupting hydrogen bonding.

- Proteomic Profiling : Use kinome-wide screens (e.g., KinomeScan) to identify off-target effects of analogs .

Q. What strategies mitigate instability of the compound in aqueous buffers during biological assays?

- Answer :

- Lyophilization : Store the compound as a lyophilized powder and reconstitute in DMSO immediately before use.

- Buffering Agents : Add 1% BSA to PBS to reduce non-specific adsorption to assay plates .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.